(S)-(-)-Tetraconazole (S)-(-)-Tetraconazole (S)-tetraconazole is a 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]1,2,4-triazole that is the (S)-enantiomer of tetraconazole. It is an enantiomer of a (R)-tetraconazole.
Brand Name: Vulcanchem
CAS No.: 131320-42-8
VCID: VC0139046
InChI: InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1
SMILES: C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
Molecular Formula: C13H11Cl2F4N3O
Molecular Weight: 372.14 g/mol

(S)-(-)-Tetraconazole

CAS No.: 131320-42-8

Main Products

VCID: VC0139046

Molecular Formula: C13H11Cl2F4N3O

Molecular Weight: 372.14 g/mol

(S)-(-)-Tetraconazole - 131320-42-8

CAS No. 131320-42-8
Product Name (S)-(-)-Tetraconazole
Molecular Formula C13H11Cl2F4N3O
Molecular Weight 372.14 g/mol
IUPAC Name 1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole
Standard InChI InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1
Standard InChIKey LQDARGUHUSPFNL-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=NC=N2)COC(C(F)F)(F)F
SMILES C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
Description (S)-tetraconazole is a 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]1,2,4-triazole that is the (S)-enantiomer of tetraconazole. It is an enantiomer of a (R)-tetraconazole.
PubChem Compound 11603163
Last Modified Nov 11 2021
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